molecular formula C23H23FN2O5S2 B2934014 Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 946384-99-2

Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

Cat. No. B2934014
CAS RN: 946384-99-2
M. Wt: 490.56
InChI Key: BTJJMRLIADVKAZ-UHFFFAOYSA-N
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Description

“Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. One of the key steps could involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the thiophene ring. These include a sulfamoyl group, a carboxylate group, and a complex 2-oxoethyl group that is further substituted with a 3,4-dimethylphenyl group and a 3-fluoro-4-methylphenylamino group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. As mentioned earlier, one of the key reactions could be the Suzuki–Miyaura coupling . Other potential reactions could involve the functional groups present in the molecule, such as the sulfamoyl group, the carboxylate group, and the amino group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis Techniques

Research has developed efficient methods for synthesizing compounds related to Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate. For instance, a one-pot multicomponent protocol offers a straightforward approach to create tetrasubstituted thiophenes, showcasing the versatility of thiophene derivatives in synthesis (S. N. Sahu et al., 2015).

Dyeing Applications

Thiophene derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating the application of these compounds in the textile industry. These dyes offer a spectrum of colors with good levelness and fastness properties, although they exhibit poor photostability (O. Iyun et al., 2015).

Biodegradation Studies

The biodegradation of dimethylbenzothiophene isomers by Pseudomonas strains has been investigated to understand the microbial degradation of sulfur heterocycles in petroleum. This research is crucial for bioremediation efforts, highlighting the environmental aspects of thiophene derivative degradation (K. Kropp et al., 1996).

Antimicrobial Properties

Compounds structurally related to Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate have shown potential antimicrobial activity. This highlights the pharmaceutical applications of thiophene derivatives in developing new antimicrobial agents (M. Ghorab et al., 2017).

Electrochemical Applications

The electrochemical performance of polythiophene derivatives has been assessed for use in electrochemical capacitors, demonstrating the potential of these compounds in energy storage technologies (J. Ferraris et al., 1998).

Genotoxic and Carcinogenic Assessment

Studies have also focused on evaluating the genotoxic and carcinogenic potentials of thiophene derivatives, emphasizing the importance of safety assessments in chemical research (Alban Lepailleur et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. Given the complexity of the molecule and the presence of multiple functional groups, it could potentially interact with various biological targets or undergo various chemical reactions .

Future Directions

The future research directions for this compound could involve further exploration of its therapeutic properties, development of more efficient synthesis methods, and investigation of its mechanism of action . Given the wide range of potential applications of thiophene derivatives, this compound could be of great interest in both academia and industry .

properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-14-6-8-18(11-16(14)3)26(13-21(27)25-17-7-5-15(2)19(24)12-17)33(29,30)20-9-10-32-22(20)23(28)31-4/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJJMRLIADVKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

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